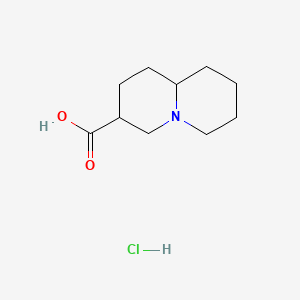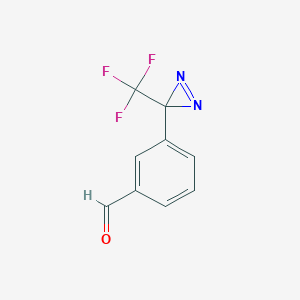
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a chemical compound with the molecular formula C9H5F3N2O It is characterized by the presence of a trifluoromethyl group, a diazirine ring, and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple stepsFor instance, trifluoromethyltrimethylsilane (TMSCF3) can be used as a nucleophilic trifluoromethylating agent . The diazirine ring is often formed through cyclization reactions involving appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of efficient catalysts and reaction conditions that maximize yield and minimize by-products is crucial. Techniques such as continuous flow synthesis may be employed to scale up the production while maintaining consistency and purity.
化学反応の分析
Types of Reactions
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.
Reduction: Formation of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves its ability to form covalent bonds with target molecules upon activation. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This property makes it valuable in photoaffinity labeling, where it can covalently bind to specific sites on proteins, allowing for the identification and study of molecular interactions .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Lacks the diazirine ring, making it less versatile in photoaffinity labeling.
4-(Trifluoromethyl)benzaldehyde: Similar structure but different positional isomer, affecting its reactivity and applications.
3-(Trifluoromethyl)phenoxy benzaldehyde:
Uniqueness
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is unique due to the combination of the trifluoromethyl group, diazirine ring, and benzaldehyde moiety. This combination imparts distinct reactivity and versatility, particularly in applications involving photoaffinity labeling and the study of molecular interactions .
特性
CAS番号 |
1608496-47-4 |
|---|---|
分子式 |
C9H5F3N2O |
分子量 |
214.14 g/mol |
IUPAC名 |
3-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-5H |
InChIキー |
DXMLUGBRSUVWEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
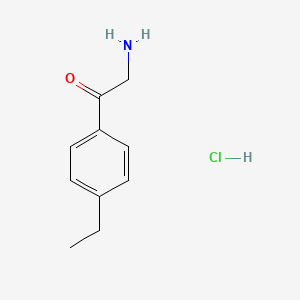
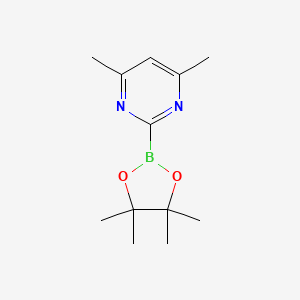
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)

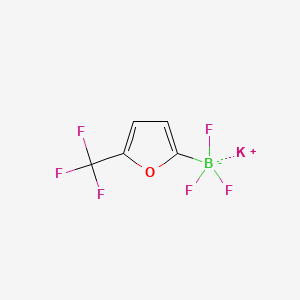



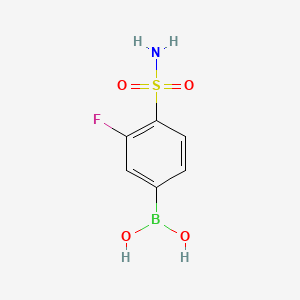
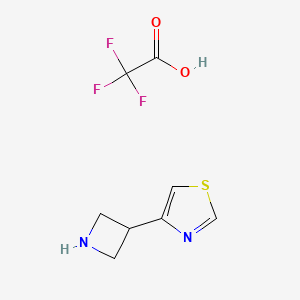
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
